molecular formula C9H9NO4 B1599530 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde CAS No. 90564-23-1

5-Ethyl-2-hydroxy-3-nitro-benzaldehyde

Cat. No.: B1599530
CAS No.: 90564-23-1
M. Wt: 195.17 g/mol
InChI Key: YQXWEYNZOOZURE-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxy-3-nitro-benzaldehyde is an aromatic aldehyde with a nitro group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde typically involves the nitration of 5-ethyl-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-hydroxy-3-nitro-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-hydroxy-3-nitro-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzaldehyde
  • 3-Nitrobenzaldehyde
  • 5-Hydroxy-2-nitrobenzaldehyde

Uniqueness

5-Ethyl-2-hydroxy-3-nitro-benzaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to similar compounds. The ethyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior .

Properties

IUPAC Name

5-ethyl-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-7(5-11)9(12)8(4-6)10(13)14/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXWEYNZOOZURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428275
Record name 5-ethyl-2-hydroxy-3-nitro-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-23-1
Record name 5-ethyl-2-hydroxy-3-nitro-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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